molecular formula C22H23N3O3 B2646991 N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898435-53-5

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2646991
CAS No.: 898435-53-5
M. Wt: 377.444
InChI Key: FKUJDOAJPIQCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a synthetic small molecule featuring a tricyclic azabicyclic core fused with an ethanediamide linker and a 3-phenylpropyl substituent. The 11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienyl core contributes to its rigid, three-dimensional structure, while the ethanediamide moiety and aromatic substituent modulate its physicochemical and biological properties. This compound is primarily used in research settings for studying enzyme inhibition, receptor binding, or structure-activity relationships (SAR) .

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-19-9-8-16-13-18(14-17-10-12-25(19)20(16)17)24-22(28)21(27)23-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJDOAJPIQCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the ethanediamide moiety and the phenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{11-oxo-1-azatricyclo[...]dodeca-...-6-yl}cyclohexanecarboxamide (BK48053)

  • Substituent : Cyclohexanecarboxamide replaces the ethanediamide linker and 3-phenylpropyl group.
  • Molecular Formula : C₁₈H₂₂N₂O₂ (MW: 298.38) .

N'-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[...]-6-yl}ethanediamide (BG15426)

  • Substituent : 3-(imidazol-1-yl)propyl linked via ethanediamide.
  • Molecular Formula : C₁₉H₂₁N₅O₃ (MW: 367.40) .
  • Key Feature : The imidazole group provides hydrogen-bonding capability, which may improve interactions with enzymatic active sites (e.g., kinases or proteases).

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]-6-yl}ethanediamide

  • Substituent : Benzothiophene and hydroxypropyl groups.
  • Molecular Formula : C₂₄H₂₃N₃O₄S (MW: 449.52) .
  • Key Feature : The benzothiophene moiety introduces aromaticity and sulfur-based electronic effects, which could influence metabolic stability or cytochrome P450 interactions.

N-{11-oxo-1-azatricyclo[...]-6-yl}propanamide (MLS001167807)

  • Substituent : Propanamide replaces the ethanediamide linker.
  • Molecular Formula : C₁₄H₁₇N₃O₂ (estimated MW: 259.31) .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula MW Substituent Type Notable Feature(s)
Target Compound (N-{...}-N'-(3-phenylpropyl)ethanediamide) N/A Not Provided N/A 3-phenylpropyl ethanediamide Aromatic substituent, diamide linker
BK48053 (Cyclohexanecarboxamide analog) 906177-69-3 C₁₈H₂₂N₂O₂ 298.38 Cyclohexanecarboxamide Enhanced hydrophobicity
BG15426 (Imidazolylpropyl ethanediamide) 898462-18-5 C₁₉H₂₁N₅O₃ 367.40 3-(imidazol-1-yl)propyl Hydrogen-bonding capability
Benzothiophene-hydroxypropyl analog 2034359-61-8 C₂₄H₂₃N₃O₄S 449.52 Benzothiophene, hydroxypropyl Sulfur-mediated electronic effects
Propanamide analog (MLS001167807) 898435-23-9 C₁₄H₁₇N₃O₂ 259.31 Propanamide Reduced steric bulk

Functional Implications

  • Binding Affinity : Ethanediamide-linked analogs (e.g., BG15426) may exhibit stronger interactions with polar enzyme pockets due to their dual amide groups, whereas cyclohexane or benzothiophene derivatives prioritize hydrophobic interactions .
  • Metabolic Stability : The benzothiophene analog’s sulfur atom could slow oxidative metabolism compared to the target compound’s phenylpropyl group .
  • Enzyme Inhibition : Imidazole-containing analogs (e.g., BG15426) are likely candidates for targeting metalloenzymes or histidine-dependent pathways .

Biological Activity

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound belonging to the class of azatricyclo compounds. Its unique structural features suggest potential biological activities that could be relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H26N2OC_{22}H_{26}N_{2}O and a molecular weight of approximately 350 g/mol. It features a tricyclic core structure with an oxo group at position 11 and an ethanediamide moiety, which is significant for its biological interactions.

Key Structural Features

FeatureDescription
Molecular FormulaC22H26N2OC_{22}H_{26}N_{2}O
Molecular Weight350 g/mol
Structural CharacteristicsTricyclic core with oxo and amide functionalities

Mechanisms of Biological Activity

The biological activity of this compound is not fully elucidated; however, several mechanisms have been proposed based on its structural properties:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
  • Receptor Modulation : Its structure suggests potential interactions with various receptors, which could influence signal transduction pathways relevant to diseases such as cancer or neurological disorders.
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.

Case Studies and Research Findings

Research has explored the biological effects of similar azatricyclo compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of azatricyclo compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound has several potential applications:

  • Pharmaceutical Development : It may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Biochemical Research : Its unique structure allows for exploration in biochemical assays aimed at understanding enzyme functions and receptor interactions.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization and amidation, with critical optimization of reaction conditions (temperature, solvent, inert atmosphere) to prevent side reactions and degradation. Analytical techniques like NMR and HPLC are essential for monitoring intermediate purity and structural confirmation . For example, continuous flow reactors can enhance yield and scalability in cyclization steps .

Q. How does the azatricyclo framework influence the compound’s reactivity and stability?

The azatricyclo core imposes steric hindrance and electronic effects, reducing susceptibility to nucleophilic attacks while enhancing thermal stability. Computational studies (DFT) and X-ray crystallography reveal bond angles and strain that correlate with selective reactivity in electrophilic substitutions .

Q. What methodologies are recommended for characterizing this compound’s physical and chemical properties?

Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) for functional group analysis, IR for carbonyl detection.
  • Chromatography : HPLC for purity assessment (>98% threshold).
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and polymorphic stability .

Q. How is the compound’s bioactivity preliminarily evaluated in drug discovery contexts?

In vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) are conducted at concentrations ranging from 1–100 µM. Dose-response curves and IC₅₀ values are calculated using kinetic studies, with molecular docking simulations to predict target binding (e.g., protease or kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Standardize protocols using reference inhibitors and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. What advanced strategies optimize synthetic routes for scalability while maintaining stereochemical integrity?

Employ AI-driven process simulation (e.g., COMSOL Multiphysics) to model reaction kinetics and predict optimal conditions. Hybrid flow-batch systems can automate intermediate isolation, reducing manual handling. Catalytic asymmetric synthesis using chiral ligands (e.g., BINOL derivatives) ensures enantiomeric excess >95% .

Q. How does the compound interact with biological membranes, and what methodologies quantify this?

Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure membrane permeability. Molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC models) reveal partitioning behavior and diffusion coefficients. Compare with LogP values (experimental vs. computational) to validate predictions .

Q. What computational approaches predict off-target interactions and toxicity profiles?

Leverage QSAR models trained on PubChem datasets to identify potential off-targets (e.g., cytochrome P450 isoforms). Toxicity is assessed via in silico tools like ProTox-II, prioritizing compounds with LD₅₀ > 500 mg/kg (oral, rodent). Experimental validation follows using hepatic microsome assays for metabolic stability .

Methodological Considerations

  • Data Contradiction Analysis : Apply hierarchical clustering to bioactivity datasets to identify outlier conditions or assay artifacts .
  • Theoretical Frameworks : Link reactivity patterns to frontier molecular orbital (FMO) theory, correlating HOMO-LUMO gaps with observed reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.